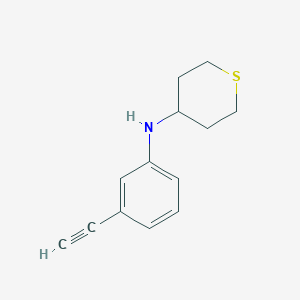

N-(3-ethynylphenyl)thian-4-amine

Description

N-(3-Ethynylphenyl)thian-4-amine is a heterocyclic compound featuring a six-membered 1,3-thiazine ring (thian) with an amine group at position 4 and a 3-ethynylphenyl substituent. The ethynyl group (-C≡CH) on the phenyl ring introduces unique reactivity, enabling participation in click chemistry or further functionalization, making it valuable in pharmaceutical and materials science research. For instance, N-(3-bromo-4-fluorophenyl)thian-4-amine (C₁₁H₁₃BrFNS, MW 290.20) is a high-purity intermediate (≥97%) used in active pharmaceutical ingredient (API) synthesis .

Properties

Molecular Formula |

C13H15NS |

|---|---|

Molecular Weight |

217.33 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)thian-4-amine |

InChI |

InChI=1S/C13H15NS/c1-2-11-4-3-5-13(10-11)14-12-6-8-15-9-7-12/h1,3-5,10,12,14H,6-9H2 |

InChI Key |

XBPPVNFXCYCEJO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2CCSCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)thian-4-amine typically involves the Sonogashira-Hagihara cross-coupling reaction. This reaction is carried out using tri-(4-ethynylphenyl)amine as a starting material, which is then reacted with 1,3,5-tris-(4-iodophenyl)amine in the presence of a palladium catalyst and copper iodide . The reaction conditions include the use of tetrakis-(triphenylphosphine)palladium and copper iodide as catalysts, and the reaction is typically conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)thian-4-amine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of substituted amines and amides.

Scientific Research Applications

N-(3-ethynylphenyl)thian-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)thian-4-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Heterocyclic Variants

- Thiazole vs. Thiazine Cores : Thiazole-based compounds (e.g., 4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]thiazol-2-amine, C₁₆H₁₀F₃N₃O₃S) prioritize planar structures for π-π stacking in enzyme inhibition, whereas thiazine derivatives (e.g., thian-4-amine) offer conformational flexibility for allosteric modulation .

- Pyrrolopyrimidine Derivatives: Compounds like N-(3-ethynylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine () share the ethynylphenyl group but target kinase domains (e.g., EGFR) due to their fused heterocyclic cores, unlike monocyclic thian-4-amine derivatives .

Pharmacological Relevance

- Kinase Inhibition : While erlotinib () targets EGFR via a quinazoline core, ethynyl-substituted thian-4-amine derivatives could modulate analogous pathways with improved pharmacokinetics due to reduced molecular rigidity .

- API Intermediates : Bromo/fluoro-substituted thian-4-amine derivatives are prioritized in oncology pipelines, whereas ethynyl variants are exploratory candidates for targeted drug delivery .

Biological Activity

N-(3-ethynylphenyl)thian-4-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Structure

This compound is synthesized through various organic chemistry techniques, often involving the introduction of ethynyl and thian moieties. The compound's structure can be represented as follows:

The thian ring contributes to its biological activity by affecting the compound's interaction with biological targets.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The following table summarizes key findings regarding the compound's inhibitory effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 4.60 ± 0.18 | Induction of apoptosis via Bcl-2/caspase pathway |

| NCI-H1299 (Lung Cancer) | 4.42 ± 0.24 | Downregulation of MMP9 and upregulation of cleaved caspase 3 |

| MCF-7 (Breast Cancer) | Not specified | Potential inhibition of PI3K/Akt/mTOR pathway |

These results suggest that the compound can inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further development in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways, leading to increased levels of cleaved caspase 3 and PARP proteins .

- Inhibition of Cell Migration : It reduces the migratory ability of cancer cells by downregulating matrix metalloproteinase 9 (MMP9), which is crucial for cancer metastasis .

- Targeting Signaling Pathways : The compound may interfere with critical signaling pathways such as PI3K/Akt/mTOR, which are often dysregulated in cancer .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Lung Cancer Study : In a study involving human lung cancer cell lines, this compound demonstrated a potent IC50 value, indicating its strong potential as an antitumor agent .

- Breast Cancer Evaluation : The compound was also tested against MCF-7 cells, showing promising results that warrant further exploration into its therapeutic applications in breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.